ethyl 4-(2-((1-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((1-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a synthetic compound featuring a benzoate ester core linked via an acetamido-thioether bridge to a 1-phenyl-1H-imidazole moiety. This structure integrates multiple pharmacophoric elements: the imidazole ring (a common motif in bioactive molecules), the thioether group (enhancing metabolic stability), and the ethyl benzoate ester (modulating lipophilicity). Its synthesis typically involves nucleophilic substitution reactions, such as coupling 2-mercaptoimidazole derivatives with halogenated acetamido benzoates under basic conditions (e.g., K₂CO₃ in acetone) . Spectral characterization via ¹H/¹³C NMR, FT-IR, and HRMS confirms its structure and purity .
Properties
IUPAC Name |
ethyl 4-[[2-(1-phenylimidazol-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-19(25)15-8-10-16(11-9-15)22-18(24)14-27-20-21-12-13-23(20)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRQLEROXFMHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((1-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under mild conditions.
Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride or acetyl chloride.
Benzoate Ester Formation: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((1-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
Synthesis Methodology
The synthesis involves several key steps:
- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving appropriate phenyl derivatives.
- Thioacetylation : The introduction of the thio group enhances the compound's reactivity and biological activity.
- Esterification : The final step often involves esterification to form the ethyl ester, which is critical for solubility and bioavailability.
Anticancer Activity
Research indicates that compounds containing imidazole rings exhibit significant anticancer properties. Ethyl 4-(2-((1-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Comparison with Standard Drug |
|---|---|---|
| MCF-7 | 5.17 | Comparable to Doxorubicin |
| HeLa | 6.31 | Lower potency than Doxorubicin |
| HCT-116 | 4.67 | Similar potency |
These findings suggest that the compound could serve as a lead in the development of new anticancer agents.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. The incorporation of thio groups is known to enhance interaction with microbial targets, leading to increased efficacy against various pathogens. Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial effects:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study on Anticancer Activity
A study conducted by researchers explored the anticancer properties of this compound against human cancer cell lines (MCF-7, HeLa). The results demonstrated that the compound induced apoptosis in cancer cells through caspase activation pathways, highlighting its potential as an effective anticancer agent .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The study found that modifications to the thio group significantly enhanced antimicrobial activity, suggesting that structural optimization could lead to more potent derivatives .
Mechanism of Action
The mechanism of action of ethyl 4-(2-((1-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs vary in heterocyclic cores, substituents, and linker groups, significantly influencing their physicochemical and biological properties. Key examples include:
Key Observations :
- This may reduce binding affinity but improve solubility .
- Linker Flexibility : The thioether-acetamido bridge in the target compound balances flexibility and rigidity, whereas triazole-thiazole linkers (e.g., 9b) introduce conformational constraints .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in W1) enhance reactivity but may reduce bioavailability, while methoxy groups (1aa) improve membrane permeability .
Spectral and Analytical Data
Biological Activity
Ethyl 4-(2-((1-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that incorporates both imidazole and thioacetamide functionalities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 416.5 g/mol. The compound features a benzoate moiety linked to an acetamido group, which is further substituted with a thioether derived from an imidazole ring. This structural complexity is significant as it contributes to the compound's diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with imidazole rings often interact with various enzymes, modulating their activity. For example, imidazole derivatives are known to inhibit certain kinases and phosphatases, which are crucial in cancer signaling pathways.
- Covalent Bond Formation : The presence of a thioether moiety may allow the compound to form covalent bonds with thiol groups in proteins, potentially leading to irreversible inhibition of target enzymes .
- Electrophilic Properties : The compound may act as an electrophile, targeting nucleophilic sites in proteins, which is a mechanism often exploited in drug design for creating selective inhibitors .
Antimicrobial Properties
Research indicates that derivatives of imidazole and thiazole exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus subtilis | 0.0195 mg/mL |
These results suggest strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
Imidazole derivatives have been studied for their potential anticancer effects. This compound may induce apoptosis in cancer cells through:
- Ferroptosis Induction : Recent studies indicate that thiazole and imidazole derivatives can trigger ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation . The compound's ability to target GPX4, an essential protein for cellular antioxidant defense, may enhance its anticancer efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- Study on Thiazole Derivatives : A study demonstrated that thiazole compounds with electrophilic properties could selectively induce cell death in cancer cells by targeting specific proteins involved in survival pathways .
- Imidazole-Based Antimicrobials : Research on imidazole derivatives showed promising results against various pathogens, suggesting that similar modifications could enhance the biological activity of this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4-(2-((1-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. For example, intermediate 1-phenyl-1H-imidazole-2-thiol can be prepared via cyclization of substituted benzaldehydes and thiourea derivatives under acidic conditions . The final step typically employs a coupling reagent (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF to link the thioacetamide moiety to the benzoate ester. Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/CH3SO3H) has been shown to improve yields (90–96%) by reducing side reactions and simplifying purification .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Comprehensive characterization includes:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., ester carbonyl at ~168 ppm, imidazole protons at 7.2–8.1 ppm) .
- Elemental Analysis : Discrepancies between calculated and experimental C/H/N/S values (e.g., ±0.3% tolerance) indicate impurities, requiring recrystallization or column chromatography .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 424.12) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme Inhibition : Molecular docking against targets like α-glucosidase or tyrosine kinases, followed by kinetic studies .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites for functionalization .
- Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., 100-ns MD runs to assess RMSD fluctuations in enzyme-ligand complexes) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50 values to prioritize synthetic targets .
Q. What strategies resolve contradictions in spectroscopic data versus computational predictions?
- Methodological Answer :
- NMR Chemical Shift Discrepancies : Compare experimental shifts with computed values (e.g., using Gaussian or ACD/Labs). Deviations >0.5 ppm may indicate tautomerism or solvent effects .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thioacetamide vs. acetamide orientation) .
- Dynamic NMR : Detect rotational barriers in amide bonds at variable temperatures .
Q. How does the choice of catalyst impact the scalability of solvent-free synthesis?
- Methodological Answer :
- Eaton’s Reagent : Optimal for Friedel-Crafts acylation, but scalability requires controlled exotherm management (e.g., slow addition of P2O5 to avoid charring) .
- Alternative Catalysts : Lewis acids like FeCl3 or Bi(OTf)3 may reduce corrosion but lower yields (70–80%) .
- Green Metrics : Compare E-factors (kg waste/kg product) for solvent-free vs. traditional routes .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Pose validation using Glide or AutoDock to identify key interactions (e.g., hydrogen bonds with imidazole-N, hydrophobic contacts with the phenyl ring) .
- Enzyme Kinetics : Competitive vs. non-competitive inhibition modes assessed via Lineweaver-Burk plots .
- Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) to predict pharmacokinetics .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
